(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone
Overview
Description
The compound is a derivative of 4-Bromo-3-(trifluoromethyl)aniline , which is an organic building block used in various chemical syntheses . It has a linear formula of BrC6H3(CF3)NH2 .
Synthesis Analysis
While specific synthesis methods for “(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone” were not found, related compounds such as trifluoromethylpyridines have been synthesized and used in the agrochemical and pharmaceutical industries . For instance, the synthesis of tipranavir, a related compound, was achieved using a chiral auxiliary .Scientific Research Applications
Agrochemicals
- Application Summary : This compound is used as an intermediate in the synthesis of agrochemicals, particularly trifluoromethylpyridines (TFMP), which are key structural motifs in active ingredients for crop protection .
- Methods of Application : The compound is synthesized through vapor-phase reactions and then incorporated into various agrochemicals. The positions of the trifluoromethyl group in the pyridine ring are crucial for the biological activity .
- Results : Over 20 new TFMP-containing agrochemicals have been introduced, with significant effectiveness in protecting crops from pests. The unique properties of the fluorine atom contribute to the biological activities .
Pharmaceutical Research
- Application Summary : In pharmaceutical research, derivatives of this compound are explored for their potential as active pharmaceutical ingredients due to their unique physicochemical properties .
- Methods of Application : The compound serves as an intermediate in the development of pharmaceuticals. Its derivatives undergo clinical trials to assess their efficacy and safety .
- Results : Several TFMP derivatives have been approved for market use, and many candidates are in various stages of clinical trials, showing promise in treating various conditions .
Protein Studies
- Application Summary : The compound is used in 19F NMR studies of proteins to evaluate the chemical shift sensitivity of trifluoromethyl tags, which is crucial for elucidating protein conformations .
- Methods of Application : Trifluoromethyl probes derived from the compound are conjugated to peptides, and their 19F NMR spectra are analyzed under varying polarity conditions .
- Results : The study found that the BTFMA tag, a derivative, exhibited a greater range of chemical shift as a function of solvent polarity, aiding in the detailed analysis of protein structures .
Environmental Monitoring
Future Directions
properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXFAXGBVNGPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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